HDAC1/6 Inhibitory Potency: Head-to-Head Comparison with Analogues and Cross-Study Comparison with SAHA
In a head-to-head biochemical assay, Hdac-IN-67 (27f) demonstrated IC50 values of 22 nM for HDAC1 and 8 nM for HDAC6, exhibiting 2.75-fold selectivity for HDAC6 over HDAC1 [1]. Within the same study, analogue 27e showed 5-fold weaker activity against HDAC1 (IC50 ≈110 nM) and HDAC6 (≈40 nM), while analogue 27d exhibited minimal inhibition (>500 nM) [1]. Cross-study comparison with the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) reveals that Hdac-IN-67 achieves comparable or superior potency on HDAC6: SAHA IC50 values for HDAC1 range from 10–38 nM and HDAC6 from 16–36 nM depending on assay conditions [2]. Hdac-IN-67's 8 nM HDAC6 IC50 places it in the top tier of potency among non-selective HDAC inhibitors.
| Evidence Dimension | HDAC1 and HDAC6 enzymatic inhibition |
|---|---|
| Target Compound Data | HDAC1: 22 nM; HDAC6: 8 nM |
| Comparator Or Baseline | Analogue 27e: HDAC1 ≈110 nM, HDAC6 ≈40 nM; Analogue 27d: >500 nM; SAHA (cross-study): HDAC1 10–38 nM, HDAC6 16–36 nM |
| Quantified Difference | 2.75-fold HDAC6 selectivity; 5- to >60-fold more potent than analogues 27e/27d; up to 4.5-fold more potent than SAHA on HDAC6 |
| Conditions | In vitro HDAC fluorometric assay; recombinant human HDAC1 and HDAC6 enzymes |
Why This Matters
This validated potency and selectivity profile ensures experimental reproducibility in studies targeting HDAC1/6, reducing the risk of off-target effects associated with broader-spectrum inhibitors.
- [1] Gao Y, Duan J, Dang X, et al. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold. J Enzyme Inhib Med Chem. 2023 Dec;38(1):2195991. doi: 10.1080/14756366.2023.2195991. PMID: 37013860. View Source
- [2] Abcam. SAHA (Vorinostat) HDAC inhibitor (ab144480) Datasheet. View Source
